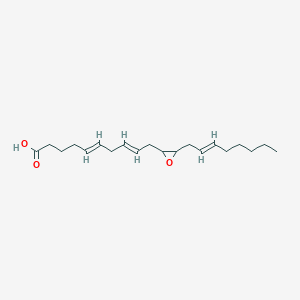

11S(12R)-EET

Descripción

Propiedades

Número CAS |

123931-40-8 |

|---|---|

Fórmula molecular |

C20H32O3 |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

(5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |

Clave InChI |

DXOYQVHGIODESM-LZXKBWHHSA-N |

SMILES isomérico |

CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |

Apariencia |

Assay:≥95%A solution in ethanol |

Otros números CAS |

81276-02-0 |

Descripción física |

Solid |

Sinónimos |

11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-EET 11,12-epoxy-5,8,14-eicosatrienoic acid 11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer 11,12-epoxyeicosatrienoic acid 11,12-oxido-5,8,14-eicosatrienoic acid 5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)- |

Origen del producto |

United States |

Foundational & Exploratory

11S(12R)-EET mechanism of action in endothelial cells

An In-Depth Technical Guide on the Mechanism of Action of 11,12-EET in Endothelial Cells

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-EET has been extensively studied for its potent effects on the vascular endothelium. This technical guide delineates the intricate mechanism of action of 11,12-EET in endothelial cells, focusing on its signaling pathways, receptor interactions, and downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery.

Introduction

Endothelial cells form the inner lining of blood vessels and play a crucial role in regulating vascular tone, inflammation, and angiogenesis. The endothelium produces a variety of signaling molecules, including nitric oxide (NO) and prostacyclin, which are critical for maintaining cardiovascular homeostasis. 11,12-EET has emerged as a key endogenous mediator that contributes to endothelial function and cardiovascular protection. Its actions are primarily mediated through the activation of specific signaling cascades that lead to vasodilation, anti-inflammation, and pro-angiogenic effects.

Signaling Pathways of 11,12-EET in Endothelial Cells

The biological effects of 11,12-EET in endothelial cells are initiated by its interaction with cell surface receptors and subsequent activation of downstream signaling pathways. While a specific high-affinity receptor for 11,12-EET has remained elusive for some time, recent evidence points towards the G-protein coupled receptor GPR132 (also known as G2A) as a potential candidate. The activation of these pathways ultimately leads to the production of second messengers and the modulation of ion channel activity.

G-Protein Coupled Receptor (GPCR) Signaling

The primary mechanism of 11,12-EET action involves the activation of a Gs alpha subunit-coupled receptor. This initiates a cascade of events, as depicted in the signaling pathway diagram below.

Caption: 11,12-EET activates a Gs-coupled receptor, leading to cAMP production and subsequent PKA-mediated activation of the PI3K/Akt pathway, culminating in eNOS phosphorylation and NO production.

Calcium Signaling and BKCa Channel Activation

In addition to the Gs-mediated pathway, 11,12-EET can also induce vasodilation through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, a process initiated in the endothelium. This involves an increase in intracellular calcium concentration ([Ca2+]i) in endothelial cells.

11,12-Epoxyeicosatrienoic Acid: A Technical Guide to its Role in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families. It plays a crucial role in cardiovascular physiology, exhibiting anti-inflammatory, and vasodilatory properties. A significant body of research has identified 11,12-EET as a potent pro-angiogenic molecule, promoting the formation of new blood vessels. This technical guide provides an in-depth overview of the mechanisms of action of 11,12-EET in angiogenesis, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the 11,12-EET pathway.

Core Signaling Pathways in 11,12-EET-Mediated Angiogenesis

11,12-EET initiates a cascade of intracellular events that culminate in endothelial cell proliferation, migration, and tube formation – the key processes of angiogenesis. Two primary signaling pathways have been identified: a G-protein coupled receptor-mediated pathway and a phosphoinositide 3-kinase (PI3K)-dependent pathway.

Gs-Protein Coupled Receptor - Protein Kinase A (PKA) Pathway

Studies have shown that the pro-angiogenic effects of 11,12-EET are enantiomer-specific, with the 11(R),12(S)-EET enantiomer being the active form.[1] This enantiomer is proposed to bind to a putative Gs-protein coupled receptor on the surface of endothelial cells.[1] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] Activated PKA can then phosphorylate downstream targets, including the transient receptor potential cation channel subfamily C member 6 (TRPC6), leading to its translocation and contributing to the angiogenic response.[1]

PI3K/Akt/eNOS Signaling Pathway

In human endothelial progenitor cells (hEPCs), 11,12-EET has been demonstrated to induce neovasculogenesis through the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), which is a critical signaling molecule in angiogenesis.[2][3] Furthermore, this pathway can also activate extracellular signal-regulated kinase 1/2 (ERK1/2), further contributing to the pro-angiogenic effects.[2][3] Downstream of this cascade, 11,12-EET upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.[2]

Quantitative Data on the Pro-Angiogenic Effects of 11,12-EET

The pro-angiogenic activity of 11,12-EET has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of 11,12-EET on Endothelial Cell Function

| Cell Type | Assay | 11,12-EET Concentration | Observed Effect | Reference |

| Primary Human Endothelial Cells | Scratch-Wound Assay | 100 nM (±)-11,12-EET | Significant increase in cell migration, comparable to VEGF. | [1] |

| Primary Human Endothelial Cells | Scratch-Wound Assay | 30 nM 11(R),12(S)-EET | Maximal migratory response. | [1] |

| Primary Human Endothelial Cells | Tube Formation Assay | 5 µM (±)-11,12-EET & 11(R),12(S)-EET | Significant induction of endothelial cell tube formation. | [1] |

| Human Endothelial Progenitor Cells (hEPCs) | Tube Formation Assay | 3, 30, and 50 nM | Dose-dependent increase in neovascularization (1.36, 1.5, and 1.61-fold, respectively). | [2] |

| Human Endothelial Progenitor Cells (hEPCs) | Cell Proliferation Assay | 3, 30, and 50 nM | Significant increase in cell proliferation. | [2] |

| Human Endothelial Progenitor Cells (hEPCs) | Cell Migration Assay | 3, 30, and 50 nM | Significant increase in cell migration. | [2] |

| Human Aortic Endothelial Cells (HAECs) | Adhesion Molecule Upregulation | 0.1 nM (with sEH inhibitor) | Reduced cytokine-stimulated upregulation of adhesion molecules. | [4] |

Table 2: In Vivo Effects of 11,12-EET on Angiogenesis

| Animal Model | Assay | 11,12-EET Treatment | Observed Effect | Reference |

| Diabetic Mice | Wound Healing | Topical application every second day | Significantly improved wound closure (day 8.4 vs. day 13). Enhanced VEGF and CD31 expression on day 3. | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 11,12-EET and angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Basement membrane extract (e.g., Matrigel)

-

24-well tissue culture plates

-

Endothelial cells (e.g., primary human endothelial cells, HUVECs, or hEPCs)

-

Endothelial cell growth medium

-

11,12-EET stock solution (dissolved in a suitable solvent like DMSO)

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice overnight.

-

On the day of the experiment, coat the wells of a pre-chilled 24-well plate with the thawed basement membrane extract, ensuring the bottom of each well is completely covered.

-

Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify.

-

Harvest endothelial cells and resuspend them in a small volume of growth medium.

-

Prepare the final cell suspension in growth medium containing the desired concentration of 11,12-EET or vehicle control. A typical cell density is 1-2 x 10^5 cells/mL.

-

Gently add the cell suspension to the solidified matrix in each well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

-

Monitor the formation of capillary-like structures at regular intervals using an inverted microscope.

-

Capture images of the tube networks and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Scratch-Wound Healing Assay

This assay measures the rate of collective cell migration, mimicking the closure of a wound.

Materials:

-

24- or 48-well tissue culture plates

-

Endothelial cells

-

Endothelial cell growth medium

-

Sterile p200 pipette tip or a specialized scratch tool

-

Inverted microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

-

Seed endothelial cells in 24- or 48-well plates and grow them to full confluency.

-

Create a "scratch" or cell-free gap in the confluent monolayer using a sterile p200 pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Replace the PBS with fresh growth medium containing the desired concentration of 11,12-EET or vehicle control.

-

Place the plate on a microscope stage and capture an initial image of the scratch (time 0).

-

Incubate the plate at 37°C and acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

-

Quantify cell migration by measuring the width of the scratch at different time points and calculating the percentage of wound closure relative to the initial width.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt, eNOS, and ERK1/2.

Materials:

-

Endothelial cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of Akt, eNOS, and ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture endothelial cells and treat them with 11,12-EET or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

-

Quantify the band intensities using densitometry software.

Conclusion and Future Directions

11,12-EET is a potent endogenous mediator of angiogenesis, acting through distinct signaling pathways to promote endothelial cell proliferation, migration, and the formation of new vascular networks. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of modulating the 11,12-EET pathway. Further research is warranted to fully elucidate the identity of the putative 11,12-EET receptor and to explore the therapeutic applications of stable 11,12-EET analogs or inhibitors of its degradation in pro- and anti-angiogenic therapies. The development of such targeted therapies could have significant implications for a range of diseases, from ischemic cardiovascular conditions to cancer.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]

- 4. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Assessing Vasodilation with 11,12(S),12(R)-EET

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a cytochrome P450-derived metabolite of arachidonic acid that functions as a potent vasodilator and an endothelium-derived hyperpolarizing factor (EDHF) in various vascular beds.[1][2] Its role in regulating vascular tone and its potential therapeutic applications in cardiovascular diseases have made it a significant molecule of interest. These application notes provide detailed protocols for assessing the vasodilatory effects of 11,12-EET, focusing on the more biologically active 11(S),12(R)-enantiomer, along with its underlying signaling pathways.

Signaling Pathways of 11,12-EET-Mediated Vasodilation

11,12-EET elicits vasodilation primarily through the hyperpolarization of vascular smooth muscle cells (VSMCs).[1] This is achieved through a complex signaling cascade that can involve both endothelial and direct smooth muscle cell targets.

Endothelium-Dependent and Independent Mechanisms:

While 11,12-EET is an endothelium-derived factor, its vasodilatory action can be independent of the endothelium, directly targeting VSMCs.[3] In many vascular beds, 11,12-EET activates large-conductance calcium-activated potassium (BKCa) channels on VSMCs, leading to potassium efflux, hyperpolarization, and subsequent relaxation.[2][3][4][5][6]

Key Signaling Molecules:

-

G-protein coupled receptor (GPCR): Evidence suggests the involvement of a Gs-coupled receptor that is activated by 11,12-EET.[4][7]

-

Protein Kinase A (PKA): Activation of the Gs-coupled receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA.[4][7]

-

Protein Phosphatase 2A (PP2A): 11,12-EET has been shown to increase the activity of PP2A, which can dephosphorylate and activate BKCa channels, contributing to vasodilation.[8][9]

-

Transient Receptor Potential Vanilloid 4 (TRPV4) channels: In some vascular beds, the vasodilator response to 11,12-EET involves the activation of TRPV4 channels.[10][11]

Below are diagrams illustrating the proposed signaling pathways.

Caption: 11,12-EET signaling via the Gs-PKA pathway in VSMCs.

Caption: 11,12-EET signaling via the PP2A pathway in VSMCs.

Quantitative Data on 11,12-EET-Induced Vasodilation

The following table summarizes the potency of 11,12-EET in inducing vasodilation across different vascular beds and species.

| Species | Vascular Bed | 11,12-EET Enantiomer | EC50 (pM) | Maximum Dilation (%) | Reference |

| Canine | Epicardial Arterioles | 11(S),12(R)-EET | 64 ± 37 | Not Reported | [1] |

| Canine | Epicardial Arterioles | 11(R),12(S)-EET | 10 ± 10 | Not Reported | [1] |

| Porcine | Coronary Arterioles | 11(S),12(R)-EET | 30 ± 8 | Not Reported | [1] |

| Porcine | Coronary Arterioles | 11(R),12(S)-EET | 6 ± 3 | Not Reported | [1] |

| Human | Coronary Arterioles | 11,12-EET (racemic) | Not Reported | 67 ± 6 | [5] |

Experimental Protocols

Ex Vivo Assessment of Vasodilation using Wire Myography

Wire myography is a standard technique to assess the contractility of isolated small resistance arteries under isometric conditions.[12][13]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11,12-Epoxyecosatrienoic acids mitigate endothelial dysfunction associated with estrogen loss and aging: Role of membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 11,12-Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

- 13. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]

Preparation and Solubility of 11,12(R)-EET for Bioassays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of 11S(12R)-Epoxyeicosatrienoic Acid (11,12-EET) in biological assays. 11,12-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1][2] It is a potent signaling molecule involved in various physiological processes, including vasodilation, angiogenesis, and inflammation, making it a molecule of significant interest in drug development.[3][4][5]

Data Presentation: Solubility and Stability

Proper solubilization and handling of 11,12-EET are critical for obtaining reliable and reproducible results in bioassays. Due to its lipophilic nature, 11,12-EET has limited solubility in aqueous solutions. The following tables summarize the solubility of 11,12-EET in various solvents and provide guidance on the stability of prepared solutions.

Table 1: Solubility of (±)11(12)-EET

| Solvent | Approximate Solubility | Source |

| Dimethylformamide (DMF) | 50 mg/mL | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | [6] |

| Ethanol (B145695) | 50 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | [6] |

Table 2: Recommended Storage and Stability of 11,12-EET Solutions

| Solution Type | Storage Temperature | Stability | Recommendations |

| Ethanolic Stock Solution | -20°C or -80°C | ≥ 2 years | Store in a tightly sealed vial to prevent evaporation. |

| Aqueous Working Solutions | 2-8°C | Not recommended for more than one day | Prepare fresh for each experiment from the organic stock solution. |

Experimental Protocols

Protocol 1: Preparation of 11,12-EET Stock Solution

This protocol describes the preparation of a high-concentration stock solution of 11,12-EET in an organic solvent.

Materials:

-

(±)11(12)-EET (e.g., from Cayman Chemical)

-

Anhydrous ethanol (≥99.5%)

-

Inert gas (e.g., argon or nitrogen)

-

Glass vial with a PTFE-lined cap

Procedure:

-

If the commercially available 11,12-EET is provided as a solution in a solvent (e.g., ethanol), it can be used directly as the stock solution.[6]

-

If 11,12-EET is provided as a neat oil, prepare a stock solution by dissolving it in anhydrous ethanol.

-

To do this, carefully transfer the neat oil to a pre-weighed glass vial.

-

Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., 1 mg/mL or 10 mg/mL).

-

Purge the vial with an inert gas (argon or nitrogen) before sealing to minimize oxidation.

-

Vortex gently until the solution is clear and homogenous.

-

Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions for Bioassays

This protocol outlines the preparation of aqueous working solutions of 11,12-EET for direct application in cell-based assays. It is crucial to minimize the concentration of the organic solvent in the final assay medium.

Materials:

-

11,12-EET stock solution (from Protocol 1)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile cell culture medium (e.g., DMEM, MEM)

-

Bovine Serum Albumin (BSA), fatty acid-free (optional, for enhancing solubility)

Procedure:

-

On the day of the experiment, retrieve the 11,12-EET stock solution from the freezer and allow it to equilibrate to room temperature.

-

Perform serial dilutions of the stock solution in the appropriate sterile aqueous buffer (e.g., PBS or cell culture medium).

-

Direct Dilution Method:

-

For a final concentration of 1 µM 11,12-EET (MW: 320.5 g/mol ) in 1 mL of culture medium, add a small volume of the stock solution (e.g., 1 µL of a 1 mM stock in ethanol) to the medium.

-

The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

-

Vortex the solution gently immediately after adding the stock to ensure proper mixing and prevent precipitation.

-

-

BSA Carrier Method (for enhanced solubility and stability):

-

Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 1%).

-

Add the required volume of the 11,12-EET organic stock solution to the BSA solution.

-

Incubate for 10-15 minutes at room temperature to allow for the formation of the EET-BSA complex.

-

This complex can then be further diluted in the cell culture medium.

-

-

Always prepare a vehicle control containing the same final concentration of the organic solvent (and BSA, if used) as the 11,12-EET working solutions.

-

Use the freshly prepared aqueous working solutions immediately. Do not store aqueous solutions of 11,12-EET.[7]

Mandatory Visualizations

Signaling Pathways of 11,12-EET

11,12-EET exerts its biological effects through various signaling pathways. A key pathway involves the activation of a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and protein kinase A (PKA).[4][8] Another important pathway involves the activation of the PI3K/Akt and ERK signaling cascades.[7]

Caption: Signaling pathways activated by 11,12-EET.

Experimental Workflow for Bioassays

A typical workflow for studying the effects of 11,12-EET in a cell-based bioassay is outlined below. This workflow ensures consistency and minimizes variability.

Caption: General experimental workflow for 11,12-EET bioassays.

Metabolism of 11,12-EET

11,12-EET is rapidly metabolized in vivo and in many cell types by soluble epoxide hydrolase (sEH) to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][2] This metabolic inactivation is a key consideration in experimental design.

Caption: Metabolic pathway of 11,12-EET.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Afferent arteriolar dilation to 11, 12-EET analogs involves PP2A activity and Ca2+-activated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

High-Purity 11S(12R)-EET: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of high-purity 11S(12R)-Epoxyeicosatrienoic acid (EET), a key signaling lipid in cardiovascular and inflammatory pathways. This guide outlines reputable sources for purchasing this compound and offers in-depth methodologies for its application in various experimental settings.

Introduction to 11S(12R)-EET

11S(12R)-EET is a stereoisomer of 11,12-epoxyeicosatrienoic acid, an arachidonic acid metabolite produced by cytochrome P450 (CYP) epoxygenases.[1] It functions as a critical signaling molecule in numerous physiological processes, most notably in the regulation of vascular tone and inflammation. As a potent vasodilator, it plays a crucial role in blood pressure regulation by activating potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1] Furthermore, 11S(12R)-EET exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of macrophage polarization.

Purchasing High-Purity 11S(12R)-EET

Ensuring the quality and purity of 11S(12R)-EET is paramount for obtaining reliable and reproducible experimental results. The following suppliers are recognized for providing high-purity lipid compounds for research purposes:

-

Cayman Chemical: A widely cited source for a broad range of lipids, including 11S(12R)-EET, offering detailed product specifications and technical support.[1]

-

MedChemExpress: Provides a variety of bioactive compounds, including 11S(12R)-EET, often with comprehensive analytical data.

-

Santa Cruz Biotechnology: A supplier of a wide array of biochemicals for research, including various EET isomers.

-

GlpBio: Offers a catalog of signaling molecules and inhibitors for life science research.

-

BioGems: Provides a selection of bioactive lipids and other research reagents.

It is recommended to request a certificate of analysis from the chosen supplier to verify the purity and stereochemistry of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for 11S(12R)-EET from various experimental models.

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| EC50 (Vasodilation) | 20 pM | Canine epicardial arterioles | Vasodilation Assay | [1] |

| EC50 (Vasodilation) | 10 pM | Porcine subepicardial arterioles | Vasodilation Assay | [1] |

| Effective Concentration | 50 nM | Rat coronary small arterial smooth muscle cells | KCa1.1/BK channel activation | [1] |

| IC50 (VCAM-1 Expression) | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-inflammatory Assay | |

| Effective Concentration | 1 µM | RAW 264.7 Macrophages | Inhibition of LPS-induced M1 polarization |

Key Experimental Protocols

Detailed methodologies for key experiments involving 11S(12R)-EET are provided below.

Protocol 1: Vasodilation Assay in Isolated Resistance Arteries

This protocol details the measurement of the vasodilatory effects of 11S(12R)-EET on pre-constricted small arteries using a wire myograph.

Materials:

-

Isolated resistance arteries (e.g., mesenteric, coronary)

-

Wire myograph system

-

Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2

-

Vasoconstrictor agent (e.g., Phenylephrine, U46619)

-

11S(12R)-EET stock solution (in ethanol (B145695) or DMSO)

-

Data acquisition system

Procedure:

-

Vessel Preparation: Dissect resistance arteries in cold PSS and mount segments onto the wires of the myograph jaws.

-

Equilibration: Equilibrate the mounted vessels in PSS at 37°C for 30-60 minutes, with periodic adjustments to a normalized resting tension.

-

Viability Check: Assess vessel viability by challenging with a high potassium solution (e.g., 60 mM KCl).

-

Pre-constriction: After a washout period, pre-constrict the arteries with a chosen vasoconstrictor to approximately 80% of their maximal response.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of 11S(12R)-EET to the bath, allowing the vessel to reach a stable response at each concentration.

-

Data Analysis: Record the changes in tension at each concentration. Express the relaxation as a percentage of the pre-constriction tension and plot the concentration-response curve to determine the EC50 value.

Protocol 2: Patch-Clamp Electrophysiology for KCa Channel Activity

This protocol outlines the whole-cell patch-clamp technique to measure the activation of large-conductance calcium-activated potassium (KCa) channels by 11S(12R)-EET in vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

11S(12R)-EET solution

Procedure:

-

Cell Preparation: Isolate vascular smooth muscle cells and plate them on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage steps to elicit KCa channel currents.

-

Application of 11S(12R)-EET: Perfuse the cell with the extracellular solution containing 11S(12R)-EET (e.g., 100 nM).

-

Data Acquisition and Analysis: Record the changes in outward K+ currents in response to the voltage steps before and after the application of 11S(12R)-EET. Analyze the current-voltage relationship and channel open probability.

Protocol 3: Scratch-Wound Cell Migration Assay

This protocol describes a method to assess the effect of 11S(12R)-EET on the migration of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Cell culture plates (e.g., 24-well plates)

-

Cell culture medium

-

Sterile pipette tips (e.g., p200)

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

11S(12R)-EET solution

Procedure:

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.

-

Creating the Scratch: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with fresh medium to remove any detached cells.

-

Treatment: Add fresh medium containing the desired concentration of 11S(12R)-EET or a vehicle control to the wells.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control wells.

-

Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software. Calculate the percentage of wound closure over time to determine the rate of cell migration.

Protocol 4: NF-κB Activation Assay in Macrophages

This protocol details a method to measure the inhibitory effect of 11S(12R)-EET on NF-κB activation in macrophages, a key indicator of its anti-inflammatory activity.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture reagents

-

Lipopolysaccharide (LPS)

-

11S(12R)-EET solution

-

Reagents for immunofluorescence or Western blotting to detect the p65 subunit of NF-κB

-

Fluorescence microscope or Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture macrophages and pre-treat them with 11S(12R)-EET for a specified time (e.g., 1 hour) before stimulating with LPS to induce NF-κB activation.

-

Measurement of NF-κB Nuclear Translocation (Immunofluorescence):

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

-

-

Measurement of IκBα Degradation (Western Blotting):

-

Lyse the cells at different time points after LPS stimulation.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody against IκBα, the inhibitory protein of NF-κB.

-

Analyze the levels of IκBα to assess its degradation, which is an upstream indicator of NF-κB activation.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by 11S(12R)-EET.

Caption: Signaling pathway of 11S(12R)-EET-induced vasodilation.

Caption: Anti-inflammatory signaling pathway of 11S(12R)-EET in macrophages.

Conclusion

11S(12R)-EET is a valuable research tool for investigating cardiovascular physiology and inflammatory responses. The protocols and information provided in this document are intended to serve as a comprehensive resource for researchers in this field. Adherence to detailed methodologies and the use of high-purity reagents are essential for advancing our understanding of the therapeutic potential of this important signaling molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Working Concentrations of 11(12R)-EET

Welcome to the technical support center for 11(12R)-EET. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 11(12R)-epoxyeicosatrienoic acid (11,12-EET) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-EET and what is its primary mechanism of action?

A1: 11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It acts as a signaling molecule in various physiological processes, including regulation of vascular tone, inflammation, and angiogenesis.[1][3][4] A primary mechanism of action involves the activation of G-protein coupled receptors (GPCRs), specifically stimulating the Gs alpha subunit (Gsα).[3][5][6] This activation can lead to downstream effects such as the opening of calcium-activated potassium channels (KCa channels), resulting in cell membrane hyperpolarization and smooth muscle relaxation.[3][5]

Q2: What is the difference between the 11(R),12(S)-EET and 11(S),12(R)-EET enantiomers?

A2: The biological actions of 11,12-EET can be highly specific to its stereochemistry. Studies have shown that the 11(R),12(S)-EET enantiomer is often the more biologically active form. For instance, in human endothelial cells, 11(R),12(S)-EET, but not 11(S),12(R)-EET, was found to induce the translocation of TRPC6 channels, stimulate cell migration, and promote tube formation.[3][4] The differential activity is attributed to specific interactions with its receptor(s).[3]

Q3: How stable is 11,12-EET in experimental systems and how can I improve its stability?

A3: A major challenge in working with 11,12-EET is its rapid metabolism. It is primarily hydrolyzed to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1][3][7][8] This enzymatic degradation can significantly reduce the effective concentration of 11,12-EET in your experiments. To improve stability, consider the following:

-

Use of sEH inhibitors: Co-administration of a soluble epoxide hydrolase inhibitor, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), can prevent the degradation of 11,12-EET and potentiate its effects.[9][10]

-

Fresh Preparation: Prepare 11,12-EET solutions fresh for each experiment to minimize degradation.

-

Appropriate Storage: Store stock solutions of 11,12-EET at -20°C or lower.[11]

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect with 11,12-EET.

-

Possible Cause 1: Suboptimal Concentration. The effective concentration of 11,12-EET is highly dependent on the cell type and the specific biological response being measured.

-

Solution: Perform a dose-response curve to determine the optimal working concentration for your specific experimental model. Concentrations can range from the picomolar (pM) to the micromolar (µM) range. For example, EC50 values for vasodilation of coronary arterioles have been reported in the low pM range.[12] In contrast, effects on NLRP3 inflammasome inhibition in macrophages were observed at 5 µM.[11]

-

-

Possible Cause 2: Degradation of 11,12-EET. As mentioned in the FAQs, rapid metabolism by sEH can diminish the activity of 11,12-EET.

-

Possible Cause 3: Incorrect Enantiomer. The biological activity of 11,12-EET can be stereospecific.

-

Possible Cause 4: Solubility Issues. 11,12-EET is a lipid and may have poor solubility in aqueous media.

Problem 2: I am observing high variability in my results between experiments.

-

Possible Cause 1: Inconsistent Solution Preparation. The lability of 11,12-EET can lead to variations in the actual concentration if not handled consistently.

-

Solution: Standardize your protocol for preparing and handling 11,12-EET solutions. Always prepare fresh dilutions from a reliable stock solution for each experiment.

-

-

Possible Cause 2: Cell Passage Number and Condition. The responsiveness of cells to 11,12-EET can change with passage number and overall health.

-

Solution: Use cells within a consistent and low passage number range. Monitor cell viability and morphology to ensure they are healthy before starting your experiment.

-

Data Presentation

Table 1: Reported Effective Concentrations of 11,12-EET in In Vitro Studies

| Biological Effect | Cell/Tissue Type | Effective Concentration Range | Notes |

| Vasodilation | Porcine coronary arterioles | EC50: 6-30 pM[12] | Racemic mixture and individual enantiomers showed high potency. |

| Inhibition of K+ channels | Renal cortical collecting duct | 100 nM[13] | Racemic (±)11(12)-EET was used. |

| Endothelial Cell Migration | Human endothelial cells | Maximal response at 30 nM for 11(R),12(S)-EET[3] | Racemic mixture required >100 nM for a comparable effect. |

| Endothelial Tube Formation | Human endothelial cells | 5 µM[3] | 11(R),12(S)-EET was effective; 11(S),12(R)-EET was not. |

| Reduction of Excitatory Postsynaptic Currents | Mouse hippocampal CA1 pyramidal cells | 2 µM[15][16] | Reduced EPSC amplitude by 20%. |

| Inhibition of NLRP3 Inflammasome | Murine macrophages | 5 µM[11] | Depressed NLRP3 protein expression. |

| Attenuation of TGF-β1 induced fibrosis | Human lung fibroblasts (MRC-5) | Not specified, but effective[9][10] | Used in conjunction with an sEH inhibitor. |

Table 2: Reported Doses of 11,12-EET in In Vivo Studies

| Biological Effect | Animal Model | Dose | Route of Administration |

| Increased Leukocyte Adhesion | Mouse | 50 µg/kg per day[13] | Not specified |

| No effect on Cerebral Blood Flow | Rat | Continuous infusion elevating plasma levels ~700-fold above 1.0 nM[14] | Infusion via common carotid artery |

| Improved Wound Healing | Diabetic Mouse | Not specified | Topical application |

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) in appropriate media. Use cells at a low passage number.

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest endothelial cells and resuspend them in serum-free media at a density of 2 x 10^5 cells/mL.

-

Treatment: Prepare fresh dilutions of 11,12-EET (e.g., 11(R),12(S)-EET) and any inhibitors (e.g., sEH inhibitor) in serum-free media.

-

Incubation: Add 100 µL of the cell suspension to each Matrigel-coated well. Then, add 100 µL of the media containing the desired concentration of 11,12-EET. A typical final concentration to test is 5 µM.[3] Include appropriate vehicle controls.

-

Analysis: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor the formation of capillary-like structures (tubes) using a microscope. Quantify tube formation by measuring parameters such as total tube length or number of branch points using imaging software.

Mandatory Visualizations

Caption: Signaling pathway of 11,12-EET leading to vasorelaxation.

Caption: Troubleshooting logic for 11,12-EET experiments.

References

- 1. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Optimization of epoxyeicosatrienoic acid syntheses to test their effects on cerebral blood flow in vivo [pubmed.ncbi.nlm.nih.gov]

- 15. 11,12 -Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

addressing inconsistent or variable results with 11S(12R)-EET

Welcome to the technical support center for 11,12(S)R-epoxyeicosatrienoic acid (11,12-EET). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experimentation with this potent signaling lipid.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-EET and what are its primary biological functions?

A1: 11,12-epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases, particularly CYP2J2 and CYP2C isoforms.[1][2] It functions as a signaling molecule involved in various physiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[2][3][4] 11,12-EET exerts its effects by acting as an autocrine and paracrine mediator.[2]

Q2: I am observing highly variable or inconsistent results in my cell-based assays with 11,12-EET. What are the potential causes?

A2: Inconsistent results with 11,12-EET are a common challenge and can stem from several factors:

-

Lipophilicity and Solubility: 11,12-EET is a lipophilic compound, which can make it difficult to achieve a consistent and effective concentration in aqueous cell culture media. It may sequester in tissue preparations or adhere to plasticware, leading to lower-than-expected active concentrations.[5]

-

Rapid Metabolism: In many cell types, 11,12-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[3][6][7] This rapid conversion can significantly reduce the effective concentration of 11,12-EET over the course of an experiment.

-

Stereoisomer Purity: 11,12-EET exists as two enantiomers: 11(R),12(S)-EET and 11(S),12(R)-EET. The biological activity is often enantiomer-specific, with 11(R),12(S)-EET generally being the more potent form for many endothelial cell responses.[8][9] Using a racemic mixture ((±)-11,12-EET) may introduce variability if the ratio of enantiomers is not consistent or if the less active enantiomer has off-target effects.

-

Storage and Handling: As a lipid, 11,12-EET is susceptible to oxidation. Improper storage or repeated freeze-thaw cycles can lead to degradation and loss of activity.

Q3: How should I properly store and handle 11,12-EET to ensure its stability?

A3: To maintain the integrity of 11,12-EET, it is recommended to store it at -20°C.[4] For long-term storage, temperatures of -80°C are preferable. It is typically shipped on wet ice.[4] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to use appropriate solvents and ensure complete dissolution.

Q4: What is the role of soluble epoxide hydrolase (sEH) in 11,12-EET signaling, and should I consider inhibiting it?

A4: Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of 11,12-EET to 11,12-DHET, which is generally less biologically active.[3][7] The activity of sEH can significantly impact the duration and intensity of 11,12-EET signaling. In experimental systems with high sEH activity, the effects of exogenously applied 11,12-EET may be blunted. To potentiate the effects of 11,12-EET, consider co-treatment with a specific sEH inhibitor, such as TPPU or t-AUCB.[8][10]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no biological activity observed | Degradation of 11,12-EET: Improper storage or handling. | Store 11,12-EET at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Protect from light and oxygen. |

| Rapid Metabolism: High soluble epoxide hydrolase (sEH) activity in the experimental system. | Co-administer a potent sEH inhibitor (e.g., TPPU, t-AUCB) to increase the half-life of 11,12-EET.[8][10] | |

| Incorrect Enantiomer: The biological activity of 11,12-EET can be stereospecific. | Use the biologically active 11(R),12(S)-EET enantiomer for maximal effect in systems like endothelial cells.[8][9] | |

| Inconsistent results between experiments | Poor Solubility: The lipophilic nature of 11,12-EET leads to inconsistent concentrations in aqueous media. | Prepare stock solutions in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute in media containing a carrier like fatty-acid-free BSA. Vortex thoroughly before use. |

| Cell Passage Number/State: Receptor expression (e.g., GPCRs) can vary with cell passage and confluency. | Use cells within a consistent and low passage number range. Standardize cell seeding density and confluency at the time of treatment. | |

| Unexpected off-target effects | High Concentrations: Using excessively high concentrations of 11,12-EET may lead to non-specific effects. | Perform a dose-response curve to determine the optimal concentration. Effective concentrations are often in the nanomolar to low micromolar range.[3][11] |

| Metabolite Activity: The diol metabolite, 11,12-DHET, may have its own biological activities. | Be aware that 11,12-DHET can sometimes have biological effects, although they are often different from or less potent than 11,12-EET.[12] |

Experimental Protocols

General Workflow for Cell-Based Assays

Caption: A general experimental workflow for cell-based assays using 11,12-EET.

Western Blotting for Signaling Pathway Activation

-

Cell Culture and Treatment:

-

Seed human endothelial progenitor cells (hEPCs) or other relevant cell types in 6-well plates.

-

Grow cells to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours prior to treatment.

-

Prepare working solutions of 11,12-EET (e.g., 1 µM) in serum-free media.

-

Treat cells with 11,12-EET or vehicle control for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., Akt, eNOS, ERK1/2) overnight at 4°C.[1]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways

11,12-EET Signaling in Endothelial Cells

Caption: Simplified signaling pathway of 11,12-EET in endothelial cells.[1][3][8][9]

11,12-EET Metabolism

Caption: The metabolic conversion of 11,12-EET to 11,12-DHET by sEH.[3][7]

Quantitative Data Summary

| Parameter | Value | Experimental System | Reference |

| Effective Concentration for KCa channel activation | 1-100 nM | Smooth muscle cells of small bovine coronary arteries | [11] |

| IC50 for inhibition of TNF-α induced VCAM-1 expression | 20 nM | Human aortic endothelial cells | [13] |

| Concentration for TRPC6 translocation | 1 µM | Primary human endothelial cells | [8] |

| Concentration for inhibition of COX-2 activity | IC50 of 6.43 ± 1.58 µM | In vitro enzyme assay | [14] |

| Concentration for reduction of excitatory postsynaptic currents | 2 µM | Mouse hippocampal slices | [5] |

References

- 1. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

selecting appropriate vehicle controls for 11S(12R)-EET

Welcome to the technical support center for 11S(12R)-epoxyeicosatrienoic acid (11,12-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this lipid signaling molecule in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-EET and what is its primary biological function?

A1: 11,12-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It functions as a crucial signaling molecule in various physiological processes, most notably in the regulation of vascular tone and angiogenesis. The 11(R),12(S)-enantiomer is recognized as the more biologically potent form.

Q2: How should I store 11,12-EET?

A2: 11,12-EET is typically supplied in a solvent such as ethanol (B145695) and should be stored at -20°C for long-term stability, which can be up to two years. Avoid repeated freeze-thaw cycles.

Q3: What are the key signaling pathways activated by 11,12-EET?

A3: 11,12-EET primarily acts through a putative Gs protein-coupled receptor on the cell surface. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is implicated in its effects on ion channel modulation and angiogenesis.

Vehicle Selection and Preparation

Selecting an appropriate vehicle is critical for the successful delivery of the hydrophobic 11,12-EET molecule in aqueous experimental systems while minimizing off-target effects.

Comparison of Common Vehicle Controls

| Vehicle | Recommended Max. Concentration (in vitro) | Advantages | Disadvantages |

| Ethanol | ≤ 0.5% (v/v) | - Good initial solubility for 11,12-EET stock. - Readily available. | - Can induce cellular stress and toxicity at higher concentrations.[3] - Potential for evaporation, leading to concentration changes. |

| DMSO | ≤ 0.5% (v/v) | - High solubilizing capacity for a wide range of hydrophobic compounds. | - Can have biological effects, including altering cell differentiation and membrane properties. - Can cause vascular irritation in vivo. |

| Cyclodextrins (e.g., HP-β-CD) | Dependent on specific cyclodextrin (B1172386) and experimental system | - Forms inclusion complexes, enhancing aqueous solubility. - Generally low cytotoxicity. | - Can extract cholesterol from cell membranes, potentially altering membrane-dependent signaling. - May require more complex preparation. |

| PEG 400 (in combination with Ethanol) | 0.1% of a 55:45 PEG 400:Ethanol mix | - Can improve solubility of highly hydrophobic compounds. | - The mixture itself needs to be validated for cytotoxicity in the specific cell line being used.[3] |

Experimental Protocols

Protocol 1: Preparation of 11,12-EET with Ethanol Vehicle

-

Stock Solution: 11,12-EET is often supplied in ethanol. If you have a solid form, dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

-

Working Solution: On the day of the experiment, dilute the stock solution in your cell culture medium or buffer.

-

Final Concentration: Ensure the final concentration of ethanol in the experimental well or solution is at a non-toxic level, typically ≤ 0.5% (v/v).

-

Vehicle Control: Prepare a vehicle control with the same final concentration of ethanol in the medium or buffer, without 11,12-EET.

Protocol 2: Preparation of 11,12-EET with Cyclodextrin Vehicle

-

Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or your experimental buffer (e.g., 40% w/v).

-

Complex Formation:

-

In a sterile tube, add the required amount of 11,12-EET from your concentrated stock (e.g., in ethanol).

-

Evaporate the ethanol under a gentle stream of nitrogen gas.

-

Add the HP-β-CD solution to the dried 11,12-EET.

-

Vortex or sonicate the mixture until the 11,12-EET is fully dissolved, forming the inclusion complex.

-

-

Working Solution: Dilute the 11,12-EET-cyclodextrin complex in your cell culture medium or buffer to the desired final concentration.

-

Vehicle Control: Prepare a vehicle control with the same final concentration of HP-β-CD in the medium or buffer.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No observable effect of 11,12-EET | - Degradation: 11,12-EET may have been improperly stored or subjected to multiple freeze-thaw cycles. - Metabolism: Rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 11,12-DHET. - Insolubility: The compound may have precipitated out of the aqueous experimental medium. | - Use a fresh aliquot of 11,12-EET. - Consider co-treatment with an sEH inhibitor to prevent metabolism. - Visually inspect for precipitation. If observed, reconsider the vehicle choice or preparation method (e.g., use of cyclodextrins). |

| High background or unexpected effects in the vehicle control group | - Vehicle Toxicity: The concentration of the vehicle (e.g., ethanol, DMSO) may be too high, causing cellular stress or other biological effects. | - Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell type.[3] - Ensure the final vehicle concentration is as low as possible (ideally ≤ 0.1%). |

| Inconsistent results between experiments | - Vehicle Preparation: Inconsistent preparation of the vehicle or 11,12-EET solution. - Cell Passage Number: High passage number of cells can lead to altered cellular responses. | - Prepare fresh dilutions for each experiment. - Use cells within a consistent and low passage number range. |

| Precipitation of 11,12-EET upon dilution in aqueous buffer | - Poor Solubility: 11,12-EET is a lipid and has very low solubility in aqueous solutions. | - Prepare the final dilution immediately before use. - Use a vehicle that enhances solubility, such as cyclodextrin. - Gently vortex the solution during dilution. |

Visualizations

Signaling Pathway of 11,12-EET

Caption: Simplified signaling pathway of 11(R),12(S)-EET.

Experimental Workflow

Caption: General experimental workflow for in vitro studies with 11,12-EET.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

potential off-target effects of 11S(12R)-EET to consider

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 11S(12R)-epoxyeicosatrienoic acid (11,12-EET). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway of 11,12-EET?

11,12-EET is known to primarily signal through a putative Gs-protein coupled receptor (GPCR) on the cell surface. This initiates a cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is central to many of the vasodilatory and angiogenic effects of 11,12-EET.[1][2] The 11(R),12(S)-EET enantiomer is often reported to be the more biologically active form.[1][2][3]

Q2: I am using 11,12-EET for its vasodilatory effects. What are the key ion channels it modulates?

11,12-EET is a potent activator of several types of potassium (K+) channels in vascular smooth muscle cells, which leads to hyperpolarization and vasodilation. The primary channels involved are:

-

Large-conductance Ca2+-activated K+ (BKCa) channels: Activation of BKCa channels is a key mechanism for 11,12-EET-induced vasodilation.[1][4]

-

ATP-sensitive K+ (KATP) channels: 11,12-EET also activates KATP channels, contributing to its hyperpolarizing effects.[5][6][7]

Additionally, 11,12-EET can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels , which can lead to calcium influx and subsequent activation of K+ channels, further promoting vasodilation.[8][9][10][11]

Q3: Are there any known off-target receptors for 11,12-EET?

While a specific high-affinity receptor for 11,12-EET is yet to be definitively identified, some studies have reported low-affinity interactions with other receptors, which could be considered off-target effects depending on the experimental context. One such receptor is GPR40 (Free Fatty Acid Receptor 1) . 11,12-EET has been shown to activate GPR40, leading to downstream signaling, including ERK phosphorylation.[12][13][14]

In the hippocampus, 11,12-EET has been found to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to a reduction in neuronal excitability.[15][16] This effect is noteworthy for researchers studying the neurological effects of 11,12-EET.

Q4: My experiment is focused on vascular tone, but I'm observing unexpected changes in cell proliferation and migration. Could this be an off-target effect of 11,12-EET?

Yes, this is a plausible off-target effect in the context of your experiment. 11,12-EET is a known pro-angiogenic molecule and can stimulate signaling pathways involved in cell growth, proliferation, and migration. These effects are primarily mediated through the PI3K/Akt/eNOS and ERK1/2 signaling cascades.[5][17][18] Activation of these pathways can lead to increased production of nitric oxide (NO) and other pro-angiogenic factors.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. IP3 sensitizes TRPV4 channel to the mechano- and osmotransducing messenger 5′-6′-epoxyeicosatrienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of rat mesenteric arterial KATP channels by 11,12-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein phosphatase 2A and Ca2+-activated K+ channels contribute to 11,12-epoxyeicosatrienoic acid analog mediated mesenteric arterial relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of BK(Ca) channels expressed in human embryonic kidney 293 cells by epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 11,12 and 14,15 epoxyeicosatrienoic acid rescue deteriorated wound healing in ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of ATP-sensitive K+ channels by epoxyeicosatrienoic acids in rat cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular determinants of cardiac K(ATP) channel activation by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Interpreting Unexpected Outcomes in 11S(12R)-EET Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected outcomes in studies involving 11,12-epoxyeicosatrienoic acid (EET), with a particular focus on the 11S(12R)-EET enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no effect or a weaker than expected effect with 11(S),12(R)-EET compared to 11(R),12(S)-EET?

A1: This is a common observation and can be attributed to several factors, primarily the stereospecificity of its biological actions and its metabolic instability.

-

Enantiomer-Specific Activity: Many biological effects of 11,12-EET are enantiomer-specific. For instance, 11(R),12(S)-EET is a more potent activator of certain signaling pathways than 11(S),12(R)-EET. In human endothelial cells, 11(R),12(S)-EET, but not 11(S),12(R)-EET, was found to induce the translocation of TRPC6 channels, stimulate cell migration, and promote tube formation.[1][2]

-

Metabolic Instability: 11(S),12(R)-EET is more rapidly hydrolyzed to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by soluble epoxide hydrolase (sEH) compared to the 11(R),12(S)-EET enantiomer.[1] This rapid degradation can lead to a diminished or absent biological effect in your experimental system.

Troubleshooting Steps:

-

Use a sEH Inhibitor: To mitigate the rapid hydrolysis of 11(S),12(R)-EET, consider co-incubating your cells or tissues with a soluble epoxide hydrolase inhibitor (sEHi). This will increase the bioavailability of the active epoxide.

-

Confirm Enantiomeric Purity: Ensure the purity of your 11(S),12(R)-EET sample to rule out contamination with the more active 11(R),12(S)-EET or other regioisomers.

-

Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments to determine if a higher concentration or a shorter incubation time is necessary to observe an effect with the less stable enantiomer.

Q2: I am seeing a vasoconstrictive effect with 11,12-EET in my experiments, but it's known to be a vasodilator. What could be the reason?

A2: While 11,12-EET is predominantly known for its vasodilatory effects in many vascular beds, unexpected vasoconstriction has been observed in specific circulatory systems, such as the porto-sinusoidal circulation.[3]

Possible Explanations:

-

Tissue-Specific Responses: The vascular response to 11,12-EET can be highly dependent on the specific vascular bed and the expression of different receptors and signaling pathways. In the porto-hepatic circulation, 11,12-EET was found to cause vasoconstriction that was not dependent on cyclooxygenase (COX) activity.[3]

-

Activation of Different Signaling Pathways: In contrast to the typical Gs-protein coupled receptor activation leading to vasodilation, 11,12-EET might be activating alternative pathways in certain tissues that result in vasoconstriction.

Troubleshooting and Further Investigation:

-

Characterize the Pharmacological Profile: Use specific inhibitors for pathways potentially involved in vasoconstriction (e.g., Rho-kinase inhibitors) to dissect the signaling mechanism.

-

Investigate Downstream Mediators: Measure the production of known vasoconstrictors in your experimental system upon stimulation with 11,12-EET.

-

Compare with Other Regioisomers: Test the effects of other EET regioisomers (e.g., 14,15-EET) to see if the vasoconstrictive effect is specific to 11,12-EET in your model.

Q3: My results with an EET antagonist are not showing the expected inhibition. Why might this be happening?

A3: The lack of an inhibitory effect from an EET antagonist can be due to several factors related to the antagonist itself, the experimental setup, or the specific 11,12-EET signaling pathway being investigated.

-

Antagonist Specificity: Some EET antagonists are regioisomer-specific. For example, 14,15-EEZE is a commonly used antagonist, but it may not effectively block all actions of 11,12-EET.[4] In some cases, EEZE has shown inconsistent effects and can even mimic the effects of EETs.[5]

-

Distinct Binding Sites: It has been suggested that 11,12-EET and certain antagonists like EEZE may have distinct targets in some cell types, leading to a lack of direct competition.[5][6]

-

Activation of Multiple Pathways: 11,12-EET can activate multiple downstream signaling pathways. The antagonist you are using might only block one of these pathways, leaving others unaffected.

Troubleshooting Steps:

-

Use a Different Antagonist: If possible, try a different EET antagonist with a different mechanism of action or regioisomer specificity. For example, 11,12,20-THE8ZE has been identified as a selective antagonist for 11,12-EET-induced relaxations.[7]

-

Confirm Target Engagement: If feasible, perform binding studies or downstream signaling assays to confirm that the antagonist is engaging its intended target in your experimental system.

-

Consider Non-Receptor Mediated Effects: Investigate whether the observed effects of 11,12-EET in your system might be mediated through non-receptor mechanisms that would not be blocked by a competitive antagonist.

Quantitative Data Summary

Table 1: Enantiomer-Specific Effects of 11,12-EET on Endothelial Cell Functions

| Biological Response | (±)-11,12-EET | 11(R),12(S)-EET | 11(S),12(R)-EET | 11,12-DHET | Reference |

| TRPC6 Channel Translocation | Yes | Yes | No Effect | No Effect | [1][2] |

| Endothelial Cell Migration | Stimulated | Stimulated | No Effect | No Effect | [1] |

| Tube Formation | Stimulated | Stimulated | No Effect | No Effect | [1][2] |

Table 2: Effect of Inhibitors on (±)-11,12-EET-Induced Responses in Endothelial Cells

| Inhibitor | Target | Effect on TRPC6 Translocation | Effect on Tube Formation | Reference |

| Miconazole | EET Antagonist | Prevented | Prevented | [1] |

| 14,15-EEZE | EET Antagonist | Prevented | Prevented | [1] |

| Rp-cAMPs | PKA Inhibitor | Prevented | Prevented | [1] |

| Gs siRNA | Gs Protein | Abolished | Abolished | [1] |

| Gq/11 siRNA | Gq/11 Protein | No Effect | No Effect | [1] |

Experimental Protocols

Endothelial Cell Migration Assay (Scratch-Wound Model)

-

Cell Culture: Culture primary human endothelial cells to confluence in appropriate multi-well plates.

-

Wound Creation: Create a "scratch" or cell-free zone in the confluent monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing the vehicle control, (±)-11,12-EET, 11(R),12(S)-EET, or 11(S),12(R)-EET at the desired concentrations.

-

Incubation: Incubate the plates for a specified period (e.g., 16-24 hours) to allow for cell migration into the wound area.

-

Imaging and Analysis: Capture images of the wounds at the beginning and end of the incubation period. Quantify the rate of wound closure by measuring the change in the cell-free area.[1]

Tube Formation Assay on Matrigel

-

Matrigel Coating: Coat the wells of a multi-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed primary human endothelial cells onto the Matrigel-coated wells in a serum-free medium.

-

Treatment: Add the vehicle control or different enantiomers of 11,12-EET to the wells.

-

Incubation: Incubate the plates for a sufficient time (e.g., 4-18 hours) to allow for the formation of capillary-like structures.

-

Visualization and Quantification: Visualize the tube networks using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total network area.[1]

Signaling Pathway and Workflow Diagrams

Caption: 11(R),12(S)-EET signaling pathway in endothelial cells.

Caption: Troubleshooting workflow for unexpected 11,12-EET results.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11,12-EET increases porto-sinusoidal resistance and may play a role in endothelial dysfunction of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 11,12 -Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 11S(12R)-EET Biological Activity Confirmation

This guide provides researchers, scientists, and drug development professionals with methods and troubleshooting advice for confirming the biological activity of 11S(12R)-epoxyeicosatrienoic acid (11,12-EET) stock solutions.

Frequently Asked Questions (FAQs)

Q1: My 11,12-EET stock solution does not seem to be biologically active. What are the common reasons for this?